molecular formula C18H28N2O2 B8719509 (4-Piperidin-1-ylmethyl-benzyl)-carbamic acid tert-butyl ester

(4-Piperidin-1-ylmethyl-benzyl)-carbamic acid tert-butyl ester

Cat. No. B8719509
M. Wt: 304.4 g/mol
InChI Key: GRNLBJAPGOAFCR-UHFFFAOYSA-N
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Patent
US07662811B2

Procedure details

The mixture of (4-aminomethyl-benzyl)-carbamic acid tert-butyl ester (4.06 g, 17.2 mmol), 1,5-dibromo-pentane (2.60 mL, 19.1 mmol) and potassium carbonate (8.96 g, 65.1 mmol) in acetonitrile (160 mL) was refluxed overnight under N2. The reaction was cooled to r.t. and filtered. The filtrate was concentrated in vacuo and chomatographed on silica (CH2Cl2→CH2Cl2/MeOH with 2N NH3=25/1) to yield the desired product.
Quantity
4.06 g
Type
reactant
Reaction Step One
Quantity
2.6 mL
Type
reactant
Reaction Step One
Quantity
8.96 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6](=[O:17])[NH:7][CH2:8][C:9]1[CH:14]=[CH:13][C:12]([CH2:15][NH2:16])=[CH:11][CH:10]=1)([CH3:4])([CH3:3])[CH3:2].Br[CH2:19][CH2:20][CH2:21][CH2:22][CH2:23]Br.C(=O)([O-])[O-].[K+].[K+]>C(#N)C>[C:1]([O:5][C:6](=[O:17])[NH:7][CH2:8][C:9]1[CH:10]=[CH:11][C:12]([CH2:15][N:16]2[CH2:23][CH2:22][CH2:21][CH2:20][CH2:19]2)=[CH:13][CH:14]=1)([CH3:4])([CH3:2])[CH3:3] |f:2.3.4|

Inputs

Step One
Name
Quantity
4.06 g
Type
reactant
Smiles
C(C)(C)(C)OC(NCC1=CC=C(C=C1)CN)=O
Name
Quantity
2.6 mL
Type
reactant
Smiles
BrCCCCCBr
Name
Quantity
8.96 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
160 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed overnight under N2
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(NCC1=CC=C(C=C1)CN1CCCCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.